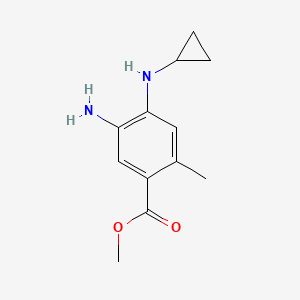

Methyl 5-amino-4-(cyclopropylamino)-2-methylbenzoate

Description

Properties

IUPAC Name |

methyl 5-amino-4-(cyclopropylamino)-2-methylbenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2/c1-7-5-11(14-8-3-4-8)10(13)6-9(7)12(15)16-2/h5-6,8,14H,3-4,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKVCGSAYDAIBII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C(=O)OC)N)NC2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Step 1: Synthesis of Methyl 2-Methyl-5-nitrobenzoate

Starting material : Commercial methyl 2-methylbenzoate (e.g., TCI America).

Nitration :

Step 2: Bromination at Position 4

Reagent : N-Methyl-N-n-butylimidazole tribromide (from).

Conditions :

Step 3: Reduction of Nitro to Amino Group

Catalytic Hydrogenation :

Step 4: Cyclopropylamination at Position 4

Reagent : Cyclopropylamine.

Conditions :

Synthetic Route 2: Reductive Amination of Nitro Intermediates

Step 1: Synthesis of Methyl 4-Nitro-2-methyl-5-aminobenzoate

Starting material : Methyl 2-methyl-4,5-dinitrobenzoate (hypothetical intermediate).

Selective Reduction :

-

Conditions : SnCl₂/HCl (partial reduction) or catalytic transfer hydrogenation (Pd/C, ammonium formate).

-

Outcome : Retains nitro at position 4, reduces position 5 to amino.

Alternative Method: One-Pot Tandem Reactions

Simultaneous Functionalization

Procedure :

-

Nitration and esterification of 2-methylbenzoic acid.

-

Bromination at position 4.

-

Concurrent reduction and amination using cyclopropylamine and H₂/Pd-C.

Advantages : Reduced purification steps; Yield : 55–60% (based on).

Comparative Analysis of Methods

Notes :

-

Catalytic hydrogenation (,) ensures high purity but requires precise pressure control.

-

Bromination efficiency depends on excess tribromide reagent ().

Challenges and Optimization

Cyclopropylamine Reactivity

Steric hindrance from cyclopropane may reduce substitution efficiency. Elevated temperatures (100°C) or microwave assistance (absent in sources) could enhance rates.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-amino-4-(cyclopropylamino)-2-methylbenzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can further modify the amino groups or reduce any nitro intermediates.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas with palladium on carbon or sodium borohydride are typical reducing agents.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Research has indicated that compounds with similar structural features to methyl 5-amino-4-(cyclopropylamino)-2-methylbenzoate exhibit significant antimicrobial properties. For example, derivatives of cyclopropyl carboxamides have been shown to target bacterial gyrases and topoisomerases, which are essential for bacterial DNA replication. A study reported the minimum inhibitory concentration (MIC) values against various Gram-negative bacteria, highlighting the potential of cyclopropyl-containing compounds in overcoming fluoroquinolone resistance .

| Compound | MIC (µg/mL) | E. coli | K. pneumoniae | P. aeruginosa |

|---|---|---|---|---|

| 1 | 0.008 | 0.03 | 0.125 | |

| 2 | 1 | 2 | 4 | |

| 4 | 4 | 8 | ||

| 5 | 1 | 32 |

Antimalarial Activity

this compound and its analogs have been explored for their antimalarial properties. A study focused on cyclopropyl carboxamides demonstrated their efficacy against Plasmodium falciparum, with one compound showing an effective concentration (EC50) of 40 nM without cytotoxicity to human cells . The structural modifications of cyclopropyl groups were crucial for maintaining activity against resistant strains.

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) is vital for optimizing the efficacy of this compound in therapeutic applications. Modifications to the cyclopropyl group have been shown to influence the biological activity significantly. For instance, replacing the cyclopropyl with other aliphatic groups can lead to varying degrees of potency, as seen in a comparative analysis where different substituents were tested .

Case Studies

Case Study: Antimicrobial Resistance

A notable case study investigated the activity of this compound against engineered strains of Pseudomonas aeruginosa. The compound demonstrated promising results in inhibiting strains with mutations associated with fluoroquinolone resistance, suggesting its potential as a novel therapeutic agent in treating resistant infections .

Case Study: Antimalarial Screening

In another study, a library of cyclopropyl carboxamide derivatives was screened for antimalarial activity against P. falciparum. Compounds were evaluated for their ability to inhibit mitochondrial functions, revealing that structural integrity around the cyclopropyl moiety was critical for maintaining activity against both asexual and gametocyte stages of the malaria parasite .

Mechanism of Action

The mechanism of action of Methyl 5-amino-4-(cyclopropylamino)-2-methylbenzoate involves its interaction with specific molecular targets. The amino and cyclopropylamino groups can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The exact pathways depend on the specific application and target.

Comparison with Similar Compounds

Methyl 2-methylbenzoate (M2MB)

- Structure : Methyl group at the 2-position.

- Properties: The 2-methyl group introduces steric hindrance, which can impede electrophilic substitution at the ortho position. This contrasts with the 5-amino and 4-cyclopropylamino groups in the target compound, which are electron-donating and may enhance nucleophilic reactivity at adjacent positions.

- Applications : Primarily used in studies of electronic effects in aromatic systems.

Methyl 5-Amino-2-bromo-4-chlorobenzoate

- Structure: Halogens (Br at 2, Cl at 4) and an amino group at 3.

- Properties: The electron-withdrawing halogens reduce electron density on the ring, contrasting with the electron-rich environment of the target compound. The amino group at 5 allows for further functionalization, similar to the target compound.

- Applications : Used in synthesizing bioactive molecules, where halogen atoms facilitate cross-coupling reactions.

Functional Group Diversity and Reactivity

(40-Fluoro phenyl azo) phenyl-4-yl 3-[N-(40-n-hecyloxy 2-hydroxybenzylidene) amino]-2-methylbenzoate (6-2M-F)

- Structure : Contains a fluoro substituent (electron-withdrawing) and a methyl group at 2.

- Properties: The fluoro group enhances thermal stability and polarizability, while the methyl group contributes to a bent molecular geometry (144° bend angle). This contrasts with the cyclopropylamino group in the target compound, which may introduce ring strain and alter intermolecular interactions.

- Applications : Studied for liquid crystalline behavior due to its bent-core design.

Methyl 5-chloro-2-[N-(3-ethoxy-carbonylpropyl)-4-methylbenzenesulfonamido]benzoate

- Structure : Features a sulfonamido group and an ethoxycarbonylpropyl chain.

- Properties: The bulky sulfonamido group creates significant steric hindrance, reducing reactivity compared to the smaller cyclopropylamino group in the target compound. The crystal structure analysis (R-factor = 0.063) reveals weak C–H⋯O interactions, which may differ from hydrogen-bonding patterns in the amino-substituted target compound.

- Applications : Used in crystallography studies to analyze weak intermolecular interactions.

Heterocyclic Analogs

Methyl 5-amino-1-benzothiophene-2-carboxylate

- Structure: Benzothiophene core with a methyl ester and amino group.

- Properties : The sulfur atom in the benzothiophene ring increases electron delocalization compared to the purely aromatic benzoate core. This alters redox properties and bioavailability.

- Applications : Investigated as a laboratory chemical for heterocyclic drug discovery.

Data Table: Key Structural and Functional Comparisons

Research Findings and Implications

- Electronic Modulation: The amino and cyclopropylamino groups in the target compound create an electron-rich aromatic system, favoring nucleophilic aromatic substitution or metal-catalyzed coupling reactions. This contrasts with halogenated analogs (e.g., Methyl 5-Amino-2-bromo-4-chlorobenzoate), where electron-withdrawing groups direct reactivity toward electrophilic pathways.

- This is less pronounced in compounds like 6-2M-F, where the bent-core design prioritizes mesomorphic properties.

- Crystallographic Behavior: Structural analogs resolved using SHELX software (e.g., ) suggest that weak intermolecular interactions (C–H⋯O) dominate packing patterns. The target compound’s amino groups may instead form N–H⋯O/N hydrogen bonds, influencing solubility and crystal morphology.

Biological Activity

Methyl 5-amino-4-(cyclopropylamino)-2-methylbenzoate is a benzoate derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications, supported by relevant data tables and research findings.

Chemical Structure and Synthesis

Chemical Structure:

this compound features a methyl ester group, an amino group, and a cyclopropylamino substituent on a benzene ring. The unique structure contributes to its biological activity.

Synthesis:

The synthesis typically involves multi-step organic reactions. Key steps include the formation of the benzoate core followed by the introduction of the amino and cyclopropylamino groups. Reaction conditions often require specific catalysts and solvents to achieve high purity and yield.

The compound's biological activity is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. It may modulate enzymatic activities or receptor signaling pathways, leading to diverse biological effects such as:

- Inhibition of Enzymatic Activity: The compound may inhibit specific enzymes involved in metabolic pathways, which can be crucial in cancer treatment or bacterial infections.

- Receptor Binding: By binding to receptors, it can alter signal transduction processes, potentially affecting cell growth and apoptosis.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, particularly Gram-negative bacteria.

Table 1: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Escherichia coli (WT) | 0.008 |

| Klebsiella pneumoniae | 0.03 |

| Pseudomonas aeruginosa (WT) | 0.125 |

These results suggest that the compound could be developed as a novel antibacterial agent, particularly in light of rising antibiotic resistance.

Case Studies

-

Topoisomerase Inhibition:

A study investigated the compound's role as a topoisomerase inhibitor against engineered strains of Pseudomonas aeruginosa. The results indicated a significant increase in MIC values for resistant strains when treated with this compound compared to traditional fluoroquinolones like ciprofloxacin . -

Cytotoxicity in Cancer Cells:

Another study assessed the cytotoxic effects of related benzoate derivatives on various cancer cell lines. This compound demonstrated promising results in inducing apoptosis through caspase activation pathways .

Comparative Analysis with Similar Compounds

This compound can be compared with other benzoate derivatives to understand its unique properties better.

Table 2: Comparison of Biological Activities

| Compound | IC50 (µM) E. coli Gyrase | IC50 (µM) E. coli Topo IV |

|---|---|---|

| This compound | 0.49 | 2.71 |

| Compound A | 0.20 | 0.22 |

| Compound B | 2.91 | 4.80 |

This comparison highlights the relative potency of this compound against bacterial enzymes, suggesting its potential utility in drug development .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to synthesize Methyl 5-amino-4-(cyclopropylamino)-2-methylbenzoate, and how is structural confirmation achieved?

- Answer : Synthesis typically involves multi-step reactions, starting with functionalization of the benzoate core. For example, coupling cyclopropylamine to a pre-functionalized methyl benzoate derivative via nucleophilic substitution or condensation reactions. Key steps include refluxing with catalysts (e.g., acetic acid) and purification via recrystallization or chromatography . Structural confirmation requires a combination of:

- NMR spectroscopy : To resolve positional isomerism and confirm substituent integration (e.g., distinguishing between 4- and 5-amino groups).

- Mass spectrometry (MS) : For molecular weight validation.

- X-ray crystallography : To resolve ambiguities in substituent positioning and hydrogen bonding networks .

Q. Which spectroscopic techniques are critical for characterizing the electronic effects of substituents in this compound?

- Answer :

- UV-Vis spectroscopy : To study conjugation effects from the amino and cyclopropylamino groups.

- FT-IR spectroscopy : Identifies functional groups (e.g., N–H stretches from amines at ~3300 cm⁻¹, ester C=O at ~1700 cm⁻¹).

- ¹³C NMR : Reveals electronic environments of substituents (e.g., deshielding effects from electron-withdrawing groups) .

Advanced Research Questions

Q. How can researchers optimize synthetic yields when steric hindrance from the cyclopropylamino group impedes reaction efficiency?

- Answer : Strategies include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of bulky intermediates.

- Temperature modulation : Lower temperatures reduce side reactions; microwave-assisted synthesis may accelerate kinetics.

- Catalyst design : Use of phase-transfer catalysts or bulky bases to mitigate steric effects.

- Computational modeling : DFT calculations to predict transition-state geometries and optimize reagent positioning .

Q. What methodologies resolve discrepancies between theoretical and experimental crystallographic data for this compound?

- Answer :

- Structure validation tools : Programs like PLATON or SHELXL detect twinning, disorder, or incorrect space group assignments .

- Hirshfeld surface analysis : Visualizes intermolecular interactions (e.g., hydrogen bonds, π-stacking) to validate packing models.

- Multipole refinement : Improves electron density maps for accurate anisotropic displacement parameter modeling .

Q. How can hydrogen bonding networks in the crystal lattice of this compound be systematically analyzed to predict stability and solubility?

- Answer :

- Graph set analysis : Classifies hydrogen bond patterns (e.g., rings, chains) using Etter’s formalism to identify dominant motifs .

- Thermogravimetric analysis (TGA) : Correlates thermal stability with hydrogen bond strength.

- Solubility parameter calculations : Hansen solubility parameters derived from lattice energy calculations predict solvent compatibility .

Data Analysis and Contradiction Management

Q. How should researchers address conflicting spectroscopic data (e.g., NMR vs. X-ray) for substituent assignment in this compound?

- Answer :

- Cross-validation : Combine 2D NMR (COSY, HSQC) with X-ray data to resolve ambiguities. For example, NOESY can confirm spatial proximity of cyclopropyl and methyl groups.

- Dynamic NMR : Assess rotational barriers of the cyclopropylamino group if signal splitting occurs.

- High-resolution X-ray data : Use synchrotron radiation to resolve subtle electron density differences .

Q. What strategies mitigate batch-to-batch variability in the synthesis of this compound?

- Answer :

- Process analytical technology (PAT) : Real-time monitoring (e.g., in-situ FT-IR) to control reaction progression.

- Design of Experiments (DoE) : Statistical optimization of variables (e.g., stoichiometry, temperature).

- Quality by Design (QbD) : Define critical quality attributes (CQAs) for consistent impurity profiles .

Methodological Tables

Table 1 : Key Crystallographic Software for Structure Validation

| Software | Functionality | Reference |

|---|---|---|

| SHELXL | Refinement of small-molecule structures | |

| WinGX | Data processing and visualization | |

| PLATON | Validation of symmetry and geometry |

Table 2 : Impact of Substituents on Benzoate Reactivity (Derived from )

| Substituent | Electronic Effect | Reactivity Trend |

|---|---|---|

| –NH₂ (electron-donating) | Increases nucleophilicity | Faster coupling reactions |

| –OCH₃ (moderate EWG) | Reduces electron density | Slower ester hydrolysis |

| Cyclopropylamino | Steric hindrance | Requires optimized catalysts |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.